molecular formula C17H18FNO B4193315 N-(1-benzylpropyl)-2-fluorobenzamide

N-(1-benzylpropyl)-2-fluorobenzamide

Cat. No. B4193315
M. Wt: 271.33 g/mol
InChI Key: ROFWDWBZKHHBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpropyl)-2-fluorobenzamide, commonly known as 'BFP' is a chemical compound that has been widely researched for its potential pharmacological properties. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities. The purpose of

Mechanism of Action

The exact mechanism of action of N-(1-benzylpropyl)-2-fluorobenzamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. Moreover, it has been proposed that this compound may also act by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Moreover, this compound has been shown to increase the activity of certain enzymes such as superoxide dismutase (SOD) and catalase, which are involved in the antioxidant defense system. Additionally, this compound has been shown to increase the levels of certain neurotransmitters such as GABA, which may contribute to its anticonvulsant activity.

Advantages and Limitations for Lab Experiments

N-(1-benzylpropyl)-2-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. Moreover, this compound has been extensively studied and its pharmacological properties have been well characterized. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it has been shown to exhibit poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(1-benzylpropyl)-2-fluorobenzamide. One potential direction is to investigate its potential use in the treatment of epilepsy. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, it may be worthwhile to investigate the potential use of this compound as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, it may be useful to investigate the potential use of this compound in the treatment of other inflammatory and neurological disorders.

Scientific Research Applications

N-(1-benzylpropyl)-2-fluorobenzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. Moreover, this compound has been shown to possess potent anticonvulsant activity and has been investigated for its potential use in the treatment of epilepsy.

properties

IUPAC Name

2-fluoro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFWDWBZKHHBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpropyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpropyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzylpropyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzylpropyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzylpropyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzylpropyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.